molecular formula C19H18O3 B380535 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 35212-25-0

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B380535
CAS No.: 35212-25-0
M. Wt: 294.3g/mol
InChI Key: PCCKAQNSDCEGBC-UHFFFAOYSA-N
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Description

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with methyl, phenyl, and propan-2-yloxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methyl, phenyl, and propan-2-yloxy substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced catalytic systems are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylpropanal: A related compound with similar structural features but different functional groups.

    2-Methyl-3-phenylpropionic acid: Another similar compound with a carboxylic acid group instead of the chromen-4-one core.

    7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: A derivative with a methoxy group at the 7-position.

Uniqueness

7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one is unique due to its specific combination of substituents and the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a coumarin derivative, has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various research findings and data.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C17H18O3\text{C}_{17}\text{H}_{18}\text{O}_3

This compound features a chromenone core with an isopropoxy group at the C-7 position, which is critical for its biological activity. The presence of the phenyl group at C-3 and a methyl group at C-2 further modifies its pharmacological properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of coumarin derivatives. Although specific data on this compound is limited, related compounds have shown promising results against various fungal strains.

Comparative Antifungal Activity

A study on similar coumarin derivatives reported the following Minimum Inhibitory Concentrations (MIC) against Candida species:

CompoundMIC (µmol/mL)Activity Level
Compound 80.067 (C. albicans)Strong
Compound 80.269 (C. krusei)Moderate
Compound 81.07 - 2.15 (C. parapsilosis)Weak

These findings suggest that modifications at the C-7 position can enhance antifungal activity, indicating that 7-isopropoxy may also exhibit similar effects through structural analogies .

Antioxidant Activity

Coumarins are recognized for their antioxidant properties. The antioxidant activity of various coumarin derivatives was evaluated using the phosphomolybdenum method, which measures the ability to reduce molybdenum(VI) to molybdenum(V). While specific data for this compound is not available, related compounds have demonstrated significant antioxidant potential, suggesting that this compound may share these properties .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on related coumarin derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7:

CompoundIC50 (µM)Cell Line
Compound A15.1HeLa
Compound B17.4MCF-7

These results indicate that structural modifications can influence cytotoxic effects, hinting that 7-isopropoxy derivatives may also exhibit notable cytotoxicity against specific cancer cell lines .

Molecular Docking Studies

Molecular docking studies provide insights into how compounds interact with biological targets. For instance, docking simulations of related coumarin derivatives against various receptors showed potential binding affinities, suggesting mechanisms of action that could be relevant for 7-isopropoxy derivatives as well .

Properties

IUPAC Name

2-methyl-3-phenyl-7-propan-2-yloxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12(2)21-15-9-10-16-17(11-15)22-13(3)18(19(16)20)14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCKAQNSDCEGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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